[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol
Description
Properties
IUPAC Name |
(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJQJQVBOZZHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation and Ring Closure Approach
A common method involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors to form the 1,2,4-triazole ring. For example:
- Starting with hydrazine hydrate and an appropriate isopropyl-substituted aldehyde or ketone, the intermediate hydrazone is formed.
- This intermediate undergoes cyclization under acidic or basic conditions to yield the triazole ring.
- The hydroxymethyl group at the 3-position can be introduced by using formaldehyde or related reagents during or after ring closure.
This approach is supported by synthetic analogues in the literature where hydrazinolysis and subsequent cyclization in alcoholic media (e.g., propan-2-ol) at elevated temperatures (around 100-110°C) yield triazole derivatives with high purity and yield.
Nucleophilic Substitution on Halogenated Precursors
Another effective method involves reacting halogenated intermediates bearing leaving groups (chloride, bromide) with 1,2,4-triazole or its derivatives:
- For instance, a halogenated propanol derivative (e.g., 1-chloro-2-propanol or its epoxide form) is reacted with 1,2,4-triazole under controlled conditions.
- This nucleophilic substitution or ring-opening reaction leads to the formation of the triazole-substituted propanol structure.
- Acid salts of oxiranes (epoxides) can be used to improve regioselectivity and yield, with strong acid anions such as chloride or methanesulphonate facilitating the process.
The reaction conditions typically involve moderate heating and may use solvents like acetonitrile or ethanol to optimize yield and purity.
Optimization of Reaction Conditions
Research findings indicate that solvent choice, temperature, and reaction time critically affect yields. For example, in related triazole syntheses:
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 |
| 2 | Water | 180 | 25 | 28 |
| 3 | Ethyl Acetate | 180 | 25 | 64 |
| 4 | Acetonitrile | 170 | 25 | 75 |
| 5 | Acetonitrile | 160 | 25 | 65 |
This table, adapted from a study on related 1,2,4-triazole derivatives, shows that acetonitrile at 170°C for 25 minutes provides optimal yields, suggesting similar conditions could be favorable for synthesizing [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol.
Representative Synthetic Route Example
Step 1: Preparation of a halogenated propanol intermediate
- React 2-chloropropanol or its epoxide derivative with a strong acid salt to form a reactive intermediate.
Step 2: Nucleophilic substitution with 1,2,4-triazole
- React the intermediate with 1,2,4-triazole under reflux in acetonitrile or ethanol.
Step 3: Isolation and purification
- Purify the product by crystallization or chromatography to obtain this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, isopropyl aldehyde/ketone, formaldehyde | Heating in propan-2-ol, 100-110°C, 2-4 h | 60-85 | High purity, suitable for scale-up |
| Nucleophilic substitution | Halogenated propanol or epoxide, 1,2,4-triazole, acid salts | Reflux in acetonitrile or ethanol, 160-180°C, 20-30 min | 65-75 | Regioselective, good yield with acid salts |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group being oxidized to a carbonyl group.
Reduction: Reduction reactions may target the triazole ring or the hydroxyl group, leading to various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Overview
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol is a triazole compound that has garnered attention for its diverse applications in various scientific fields, including pharmaceuticals, agriculture, and materials science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Anticancer Activity
One of the primary research areas for this compound is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
Mechanism of Action :
The compound acts as an inhibitor of carbonic anhydrase II, leading to altered pH levels in tumor microenvironments and subsequent inhibition of tumor growth. This mechanism has been validated through in vitro studies showing significant reduction in cell viability at specific concentrations.
Antifungal Properties
Triazole compounds are well-known for their antifungal properties. Research indicates that this compound may inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes.
Crop Protection
The compound has shown promise as an agricultural fungicide. Its ability to inhibit fungal pathogens can be leveraged to protect crops from diseases caused by fungi. Field trials have indicated effective control over common agricultural pathogens, leading to improved crop yields.
Plant Growth Regulation
Additionally, this compound may serve as a plant growth regulator. Preliminary studies suggest that it can enhance root development and overall plant vigor under stress conditions.
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers. Its functional groups allow for the incorporation into polymer backbones or as cross-linking agents to improve material properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Induces cytotoxicity in MCF-7 and A549 cells. | |
| Antifungal Properties | Effective against several fungal strains. | |
| Crop Protection | Reduces disease incidence in field trials. | |
| Polymer Synthesis | Enhances thermal stability in polymer matrices. |
Mechanism of Action
The mechanism of action of [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.
Receptors: It may also interact with receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., bromo in ): Enhance oxidative stability and intermolecular interactions.
- Lipophilic Groups (e.g., phenylethyl in ): Improve membrane permeability but may reduce aqueous solubility.
- Hydroxymethyl vs. Sulfanyl : Hydroxymethyl derivatives (e.g., ) prioritize hydrogen bonding, whereas sulfanyl analogs (e.g., ) enable disulfide bond formation or metal coordination.
Synthetic Flexibility :
- S-Alkylation using cesium carbonate or sodium hydroxide is a common method for introducing thioether or hydroxymethyl groups .
- Sodium borohydride reductions are employed to convert ketones to secondary alcohols, as seen in related triazole-thiol derivatives .
Biological Relevance :
Biological Activity
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol is a member of the triazole family, characterized by its five-membered ring containing three nitrogen atoms. This compound has garnered attention for its diverse biological activities, including potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including cellular effects, molecular mechanisms, and therapeutic potentials.
Chemical Structure : The compound's structure includes a triazole ring substituted with a propan-2-yl group and a methanol group. Its molecular formula is with a CAS number of 1249540-03-1.
Synthesis : The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions, often utilizing solvents like ethanol or methanol to facilitate the process .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its effects on cancer cell lines, anti-inflammatory properties, and antimicrobial activities.
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | |
| HeLa | 12 | |
| A549 | 10 |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). At a concentration of 50 µg/mL, it reduced TNF-α production by approximately 44–60%, indicating its potential as an anti-inflammatory agent .
Table 2: Cytokine Inhibition Data
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 300 | 120 | 60% |
| IL-6 | 200 | 100 | 50% |
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
Molecular Mechanisms
The mechanism by which this compound exhibits its biological effects primarily involves enzyme inhibition. It has been shown to inhibit carbonic anhydrase-II, which plays a crucial role in regulating pH and metabolic processes within cells .
Case Studies
A recent study evaluated the compound's effects in vivo using animal models. Dosage-dependent studies indicated that lower doses effectively inhibited tumor growth without significant toxicity to normal tissues. The findings support its potential therapeutic application in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, alkylation of triazole precursors in propan-2-ol under reflux with hydrogen chloride saturation is effective for introducing substituents . Key parameters include solvent polarity (e.g., absolute alcohols like propanol or butanol) and reaction time (2–4 hours). Monitoring via TLC and recrystallization from ethanol improves purity .
Q. How can researchers purify and characterize this compound?
- Methodological Answer : Recrystallization from ethanol or methanol is standard for isolating amorphous or crystalline products . Characterization requires elemental analysis (C, H, N) and proton nuclear magnetic resonance (¹H NMR) to confirm substituent positions and hydrogen bonding. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., -OH, triazole ring vibrations) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (a = 7.494 Å, b = 8.373 Å, c = 24.770 Å, β = 97.455°) require high-resolution data collected on a Bruker CCD diffractometer. Refinement against F² with R values < 0.04 ensures accuracy in bond lengths and angles .
Q. What thermodynamic parameters govern the chromatographic retention of this compound derivatives?
- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) can quantify thermodynamic stability. Retention factors (k) are temperature-dependent, with van’t Hoff plots used to calculate enthalpy (ΔH) and entropy (ΔS) of transfer from mobile to stationary phases. For morpholinium triazole derivatives, ΔH values typically range from -10 to -20 kJ/mol, indicating exothermic partitioning .
Q. How can structural modifications enhance antiradical or anticancer activity in triazole derivatives?
- Methodological Answer : Introduce electron-donating groups (e.g., thiophen-2-ylmethyl) at position 5 of the triazole ring to improve radical scavenging. For anticancer activity, synthesize N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide derivatives and evaluate cytotoxicity via MTT assays. Substituents like trifluoromethyl (CF₃) enhance lipophilicity and membrane permeability .
Q. What strategies validate structure-activity relationships (SAR) in triazole-based compounds?
- Methodological Answer : Combine synthetic chemistry with computational modeling. For example, synthesize Schiff base derivatives (e.g., 2-[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide) and compare their antiradical activity (IC₅₀ values via DPPH assays). Molecular docking against targets like COX-2 or EGFR kinases identifies key binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
